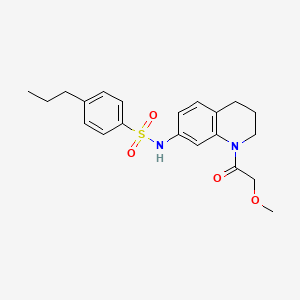
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide typically involves a multi-step process:
Formation of the tetrahydroquinoline core: : This can be achieved through the Povarov reaction, where an aniline derivative reacts with an alkene and an aldehyde under acidic conditions to form the tetrahydroquinoline ring.
Methoxyacetylation: : The tetrahydroquinoline intermediate undergoes acylation with 2-methoxyacetic anhydride in the presence of a Lewis acid catalyst to introduce the methoxyacetyl group.
Sulfonamide formation: : Finally, the methoxyacetylated tetrahydroquinoline is reacted with 4-propylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the target sulfonamide compound.
Industrial Production Methods: Industrial production often scales up these reactions using batch or continuous flow reactors, optimizing conditions such as temperature, pressure, and solvent choice to increase yield and purity. The use of high-throughput screening and process analytical technology (PAT) ensures consistent product quality.
Types of Reactions:
Oxidation: : The tetrahydroquinoline core can undergo oxidative transformations, often yielding quinoline derivatives.
Reduction: : The methoxyacetyl group can be reduced to a primary alcohol under hydrogenation conditions.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4) or manganese dioxide (MnO2) in an organic solvent.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: : Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.
Major Products:
Oxidation: : Quinoline derivatives.
Reduction: : Primary alcohol derivatives.
Substitution: : Various substituted sulfonamides, depending on the nucleophile used.
Scientific Research Applications
Chemistry: : N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide serves as a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and sulfonamide-based drugs.
Biology: : This compound has shown potential as a biological probe due to its unique structural features, allowing for the investigation of various biochemical pathways and interactions.
Medicine: : Its structural motif is reminiscent of certain pharmacophores found in bioactive molecules, making it a potential candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: : The compound's diverse reactivity makes it useful in the development of novel materials, including polymers and coatings, which benefit from its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, receptor modulator, or signaling pathway antagonist, depending on its structural compatibility with the target site.
Similar Compounds
N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide: : This compound lacks the methoxy group, which may influence its reactivity and biological activity.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzenesulfonamide: : The substitution of a propyl group with an ethyl group may affect its physical properties and chemical reactivity.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: : A methyl group instead of a propyl group can lead to differences in steric and electronic effects.
Uniqueness: : this compound stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the methoxyacetyl group, in particular, may enhance its solubility and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-5-16-7-11-19(12-8-16)28(25,26)22-18-10-9-17-6-4-13-23(20(17)14-18)21(24)15-27-2/h7-12,14,22H,3-6,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCLZGVZWCZVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
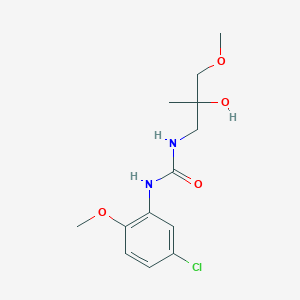
![3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2553850.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)
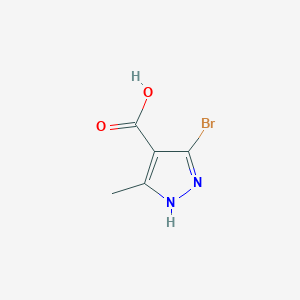
![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)
![2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)
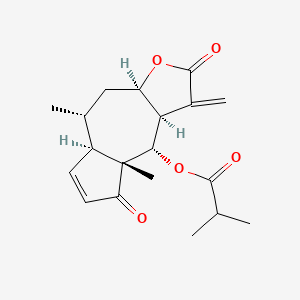
![3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2553862.png)
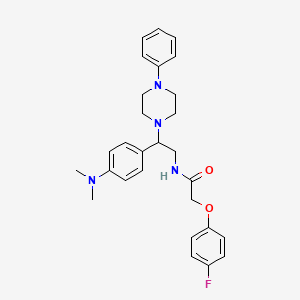
![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)

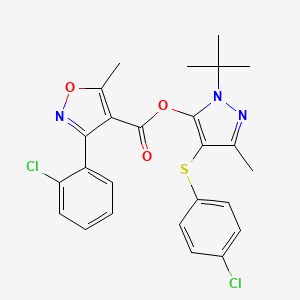

![2-[(2E)-1-(dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2553871.png)
